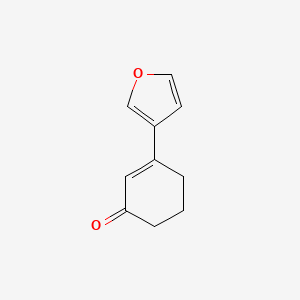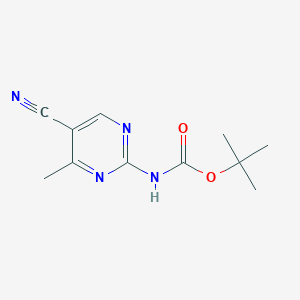
tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C11H14N4O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its pyrimidine ring structure, which is substituted with a cyano group and a methyl group, and a tert-butyl carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-cyano-4-methylpyrimidin-2-yl)carbamate typically involves the reaction of 5-cyano-4-methylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of tert-butyl (5-cyano-4-methylpyrimidin-2-yl)carbamate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (5-cyano-4-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (5-cyano-4-methylpyridin-2-yl)carbamate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Tert-butyl (5-methoxy-4-methylpyrimidin-2-yl)carbamate: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness
tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H14N4O2 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
tert-butyl N-(5-cyano-4-methylpyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C11H14N4O2/c1-7-8(5-12)6-13-9(14-7)15-10(16)17-11(2,3)4/h6H,1-4H3,(H,13,14,15,16) |
Clé InChI |
SOHLXELMZYOLOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1C#N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 9-oxo-11,12,13,13a-tetrahydro-9H-benzo[e]imidazo[5,1-c]pyrrolo[1,2-a][1,4]diazepine-1-carboxylate](/img/structure/B8561105.png)
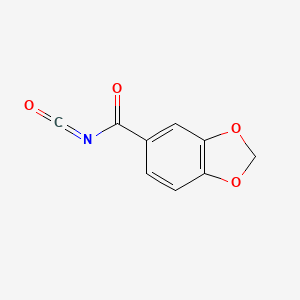
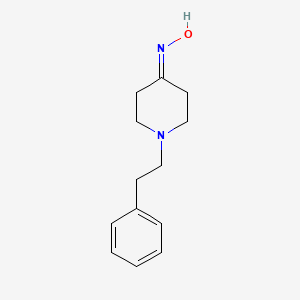

![5-Fluoro-benzo[b]thiophen-4-ol](/img/structure/B8561131.png)


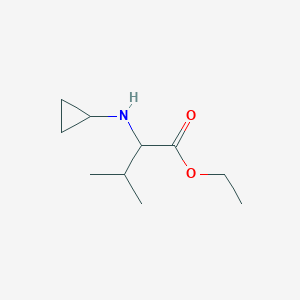
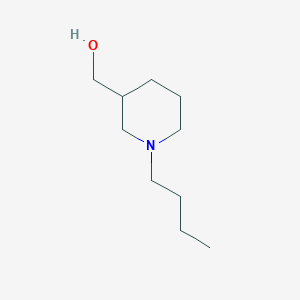
![Pyrido[3,4-b]pyrazine-3-carbaldehyde](/img/structure/B8561179.png)
![Propan-2-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B8561192.png)
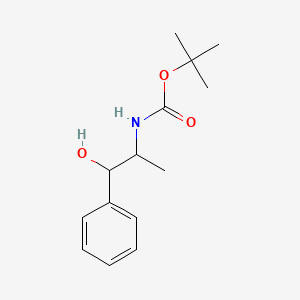
![2-[(2-Aminophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B8561206.png)
